molecular formula C7H12N2S B12537086 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine

Cat. No.: B12537086
M. Wt: 156.25 g/mol
InChI Key: QRQORCQBXPSNTC-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a nitrogen- and sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine

InChI

InChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2

InChI Key

QRQORCQBXPSNTC-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2=NCCN2C1

Origin of Product

United States

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